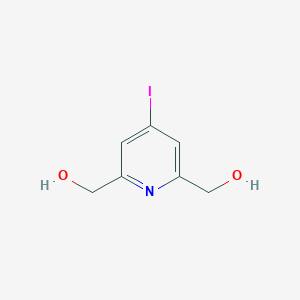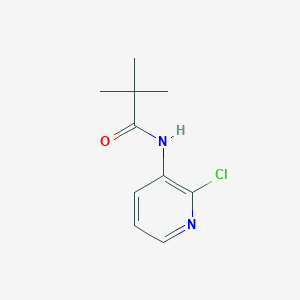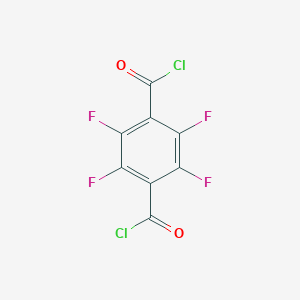
テトラフルオロテレフタル酸ジクロリド
概要
説明
2,3,5,6-Tetrafluoroterephthaloyl Dichloride is a chemical compound with the molecular formula C8Cl2F4O2. It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are converted to acid chlorides. This compound is known for its high reactivity and is used in various chemical synthesis processes.
科学的研究の応用
2,3,5,6-Tetrafluoroterephthaloyl Dichloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and materials.
Biology: Employed in the modification of biomolecules to study their properties and interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of high-performance materials, coatings, and adhesives.
作用機序
Target of Action
Tetrafluoroterephthalic acid dichloride, also known as 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid , primarily targets lanthanide ions . These ions play a crucial role in the formation of coordination polymers and metal-organic frameworks .
Mode of Action
The compound interacts with its targets through fluorine-fluorine interactions . These interactions are significant in the structural outcomes of fluorinated coordination polymers and metal-organic frameworks . The compound serves as a versatile linking ligand in the construction of these structures .
Biochemical Pathways
The compound affects the assembly of lanthanide coordination polymers via fluorine-fluorine interactions . These interactions lead to the formation of a 2D framework with sql network topology . The strength of these interactions varies with the size of the lanthanide ions .
Result of Action
The compound’s action results in the formation of structurally isomeric lanthanide coordination polymers . These polymers have potential applications in luminescence sensing . For instance, the compound has been shown to sensitize Eu3+ and Tb3+ luminescence, leading to bright red and green emission respectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other ions and compounds. For example, the luminescence response of [Eu(TFTA)1.5(H2O)2]·H2O in methanol to Fe3+ and nitroaromatic compounds is influenced by primary and secondary inner filter effects .
準備方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoroterephthaloyl Dichloride can be synthesized through the reaction of tetrafluoroterephthalic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the tetrafluoroterephthalic acid is dissolved in an appropriate solvent, and thionyl chloride is added. The mixture is heated to facilitate the conversion of the carboxylic acid groups to acid chlorides.
Industrial Production Methods
In an industrial setting, the production of tetrafluoroterephthalic acid dichloride involves the use of large-scale reactors and controlled environments to ensure the safety and efficiency of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoroterephthaloyl Dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed to form tetrafluoroterephthalic acid.
Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with tetrafluoroterephthalic acid dichloride.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are often used to dissolve the compound and facilitate the reactions.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Tetrafluoroterephthalic Acid: Formed by hydrolysis.
類似化合物との比較
Similar Compounds
Terephthalic Acid Dichloride: Similar structure but without fluorine atoms.
Tetrafluorophthalic Acid Dichloride: Similar structure with fluorine atoms but different positioning on the benzene ring.
Tetrabromoterephthalic Acid Dichloride: Similar structure with bromine atoms instead of fluorine.
Uniqueness
2,3,5,6-Tetrafluoroterephthaloyl Dichloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity, thermal stability, and resistance to degradation. These properties make it particularly valuable in the synthesis of advanced materials and specialized applications.
特性
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXAKJGNYCBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)Cl)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532285 | |
| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15041-74-4 | |
| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


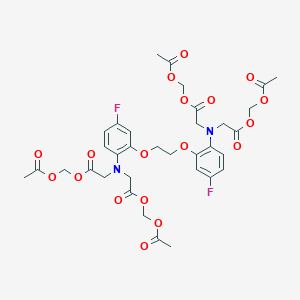
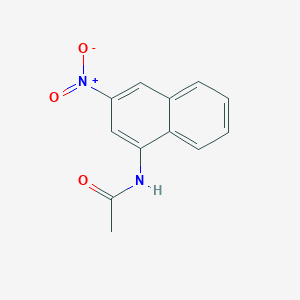
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
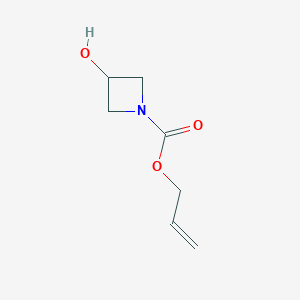
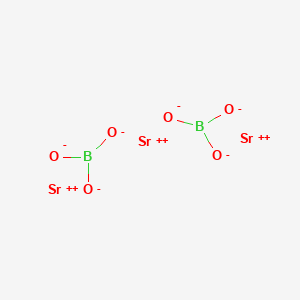
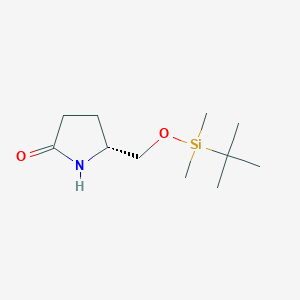
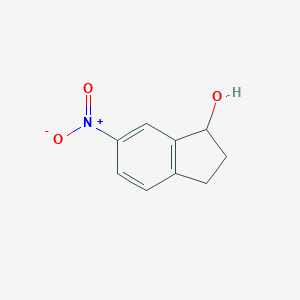
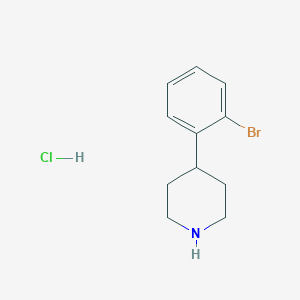
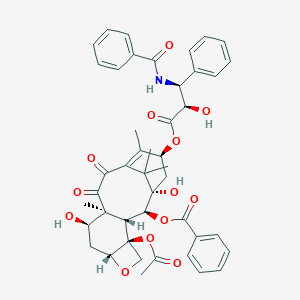
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)


